t-Boc-Aminooxy-PEG3-acid
CAS No.: 1835759-82-4
Cat. No.: VC0544652
Molecular Formula: C14H27NO8
Molecular Weight: 337.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1835759-82-4 |
---|---|
Molecular Formula | C14H27NO8 |
Molecular Weight | 337.37 |
IUPAC Name | 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) |
Standard InChI Key | FRMJMYYWQYLTQT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
t-Boc-Aminooxy-PEG3-acid belongs to a family of polyethylene glycol-based linker molecules that combine the advantages of PEG's biocompatibility with the reactivity of specific functional groups. The compound's structure consists of several key components that define its properties and applications.
Molecular Composition
The molecular structure of t-Boc-Aminooxy-PEG3-acid features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one terminus and a carboxylic acid group at the other, connected by a triethylene glycol (PEG3) spacer. This arrangement creates a bifunctional molecule capable of forming different types of chemical bonds at either end .
The molecular formula of t-Boc-Aminooxy-PEG3-acid is likely similar to that of the related compound t-Boc-N-amido-PEG3-acid (C14H27NO7), with potential modifications to accommodate the aminooxy group instead of the amido linkage . Like other PEG derivatives, it possesses a flexible backbone that contributes to its solubility in both aqueous and organic solvents.
Physical and Chemical Properties
Based on similar compounds in this class, t-Boc-Aminooxy-PEG3-acid is expected to exhibit the following properties:
Property | Characteristic | Significance |
---|---|---|
Physical State | Solid powder at room temperature | Facilitates storage and handling |
Solubility | Highly soluble in water and common organic solvents | Enables versatility in reaction conditions |
Stability | Stable under standard storage conditions | Extended shelf life when properly stored |
Molecular Weight | Approximately 330-350 g/mol (estimated) | Provides favorable pharmacokinetic properties |
Functional Groups | t-Boc protected aminooxy and carboxylic acid | Enables orthogonal reaction strategies |
The hydrophilic nature of the PEG spacer significantly enhances the water solubility of conjugated compounds, which is particularly beneficial for improving the pharmacokinetic profiles of therapeutic agents .
Synthesis Methods
The synthesis of t-Boc-Aminooxy-PEG3-acid typically follows established protocols for similar PEG derivatives, with specific modifications to introduce the aminooxy and carboxylic acid functional groups.
General Synthetic Routes
The synthesis generally begins with commercially available polyethylene glycol derivatives that undergo sequential functionalization at both termini. A common approach involves:
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Protection of the aminooxy group using tert-butyloxycarbonyl (t-Boc) chemistry
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Introduction of the PEG3 spacer through coupling reactions
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Oxidation or functionalization of the terminal hydroxyl to form the carboxylic acid group
This stepwise approach allows for precise control over the molecular architecture and high purity of the final product.
Reaction Conditions and Purification
The synthesis typically requires carefully controlled reaction conditions to ensure selectivity and high yields. Key considerations include:
Synthetic Step | Typical Conditions | Considerations |
---|---|---|
t-Boc Protection | Base (e.g., triethylamine), t-Boc anhydride, DCM, 0-25°C | Maintaining pH control to prevent side reactions |
PEG Coupling | Coupling agents (DCC/DIC), base, anhydrous solvent | Excluding moisture to prevent hydrolysis |
Carboxylic Acid Formation | Oxidation reagents or hydrolysis of esters | Selective oxidation without affecting other functional groups |
Purification | Column chromatography, recrystallization | Removing coupling by-products and unreacted materials |
Purification typically involves chromatographic techniques to ensure high purity (>98%) of the final product, which is essential for its application in pharmaceutical research.
Chemical Reactivity
The reactivity of t-Boc-Aminooxy-PEG3-acid is primarily determined by its two functional groups: the protected aminooxy moiety and the carboxylic acid terminus.
Aminooxy Group Reactivity
After deprotection of the t-Boc group under acidic conditions (typically using trifluoroacetic acid in dichloromethane), the free aminooxy group becomes highly reactive toward carbonyl compounds:
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Formation of stable oxime bonds with aldehydes and ketones
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Chemoselective conjugation in the presence of other nucleophiles
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Reaction under mild conditions (aqueous buffers, physiological pH)
This reactivity is particularly valuable for bioconjugation applications, as it allows for site-specific modification of biomolecules containing aldehyde or ketone groups.
Carboxylic Acid Reactivity
The carboxylic acid group provides complementary reactivity:
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Formation of amide bonds with amines using coupling reagents
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Esterification reactions with alcohols
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Activation as NHS esters or other activated species for improved reactivity
This dual functionality enables t-Boc-Aminooxy-PEG3-acid to serve as a heterobifunctional linker, connecting two different molecules through distinct chemical transformations .
Applications in Pharmaceutical Research
t-Boc-Aminooxy-PEG3-acid has numerous applications in pharmaceutical research and development, particularly in the creation of advanced therapeutic conjugates.
Bioconjugation and Drug Development
The compound serves as a versatile linker in the synthesis of bioconjugates, including:
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Antibody-drug conjugates (ADCs) for targeted cancer therapy
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PEGylated peptides and proteins with improved pharmacokinetics
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Site-specific modification of biomolecules through oxime chemistry
These applications leverage the compound's ability to form stable linkages under physiological conditions while imparting enhanced solubility and reduced immunogenicity to the conjugated therapeutics .
Drug Delivery Systems
The PEG component of t-Boc-Aminooxy-PEG3-acid contributes significantly to drug delivery applications:
Application | Mechanism | Benefit |
---|---|---|
Solubility Enhancement | PEG hydration shell increases aqueous solubility | Improved bioavailability of hydrophobic drugs |
Circulation Time Extension | PEG reduces renal clearance and RES uptake | Extended half-life and sustained release |
Reduced Immunogenicity | PEG shield minimizes immune recognition | Decreased adverse reactions and improved safety |
Targeted Delivery | Conjugation to targeting moieties | Enhanced specificity and reduced off-target effects |
These properties make t-Boc-Aminooxy-PEG3-acid an important component in the development of next-generation therapeutic formulations .
Proteolysis Targeting Chimeras (PROTACs)
Like similar compounds in its class, t-Boc-Aminooxy-PEG3-acid can serve as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation:
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The carboxylic acid group can be conjugated to a protein-targeting ligand
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The aminooxy group, after deprotection, can be linked to an E3 ligase recruiting moiety
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The resulting PROTAC brings the target protein into proximity with the ubiquitin-proteasome system
This approach has shown promise in degrading previously "undruggable" proteins involved in various diseases, particularly cancer.
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG3-acid belongs to a family of related PEG derivatives with distinct functional properties that determine their specific applications.
Structural Comparisons
Compound | Key Functional Groups | Distinctive Applications |
---|---|---|
t-Boc-Aminooxy-PEG3-acid | Protected aminooxy and carboxylic acid | Bioconjugation via oxime formation and amide coupling |
t-Boc-Aminooxy-PEG3-S-Ac | Protected aminooxy and thioacetate | Site-specific conjugation to cysteines via thiol chemistry |
t-Boc-Aminooxy-PEG3-oxyamine | Protected aminooxy and free oxyamine | Dual oxime formation capabilities |
t-Boc-Aminooxy-PEG3-alcohol | Protected aminooxy and hydroxyl | Versatile intermediate for further functionalization |
t-Boc-N-amido-PEG3-acid | Protected amide and carboxylic acid | Different conjugation chemistry profile |
These structural differences result in distinct reactivity profiles and application areas, allowing researchers to select the most appropriate derivative for specific bioconjugation strategies .
Functional Differences
The choice between these compounds often depends on the specific conjugation strategy and target molecules:
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t-Boc-Aminooxy-PEG3-acid is preferred when connecting molecules via oxime and amide bonds
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t-Boc-Aminooxy-PEG3-S-Ac offers selective reactivity toward thiols for cysteine-directed conjugation
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t-Boc-Aminooxy-PEG3-oxyamine provides dual oxime formation capability
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t-Boc-N-amido-PEG3-acid offers different stability and hydrolysis profiles
Understanding these differences is crucial for selecting the optimal reagent for specific bioconjugation applications .
Research Findings and Case Studies
Recent research utilizing t-Boc-Aminooxy-PEG3-acid and similar compounds has demonstrated their utility in various pharmaceutical applications.
Bioconjugate Development
Studies involving PEG3 derivatives with similar structures to t-Boc-Aminooxy-PEG3-acid have shown promising results in the development of therapeutic bioconjugates:
Study Type | Findings | Significance |
---|---|---|
Antibody-Drug Conjugates | Enhanced stability and targeted delivery | Improved therapeutic index in cancer treatment |
PEGylated Proteins | Extended circulation time and reduced immunogenicity | Better pharmacokinetic profiles for biologic drugs |
Site-Specific Conjugation | Controlled drug-to-antibody ratio and homogeneous products | Consistent quality and reproducible efficacy |
These findings highlight the importance of PEG linkers in modern bioconjugate development strategies .
Drug Delivery Advancements
The application of PEG3 derivatives in drug delivery systems has demonstrated several advantages:
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Improved solubility and bioavailability of poorly soluble drugs
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Enhanced stability in biological environments
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Reduced immunogenicity and extended circulation time
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Targeted delivery to specific tissues or cell types
These benefits translate to more effective therapeutic outcomes and fewer adverse effects, particularly in the treatment of cancer and other serious diseases .
PROTAC Development
Research involving similar PEG derivatives has shown their utility in creating effective PROTACs:
Target Protein | PROTAC Design | Outcome |
---|---|---|
Oncogenic Proteins | PEG-linked bifunctional molecules | Selective degradation and reduced cancer cell viability |
Disease-Associated Proteins | Optimized PEG linker length | Enhanced cellular uptake and target engagement |
Previously "Undruggable" Targets | PEG-based PROTAC scaffolds | New therapeutic opportunities for challenging targets |
These findings suggest that t-Boc-Aminooxy-PEG3-acid could serve as an effective linker in the development of next-generation PROTACs for targeted protein degradation.
Future Research Directions
The continued development and application of t-Boc-Aminooxy-PEG3-acid is likely to focus on several promising areas:
Advanced Bioconjugation Strategies
Future research may explore:
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Novel conjugation chemistries with enhanced selectivity and efficiency
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Combination with orthogonal bioconjugation approaches
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Application in emerging therapeutic modalities such as RNA therapeutics and cell therapies
These advancements could expand the utility of t-Boc-Aminooxy-PEG3-acid in creating next-generation therapeutics with improved properties .
Precision Medicine Applications
The compound's properties make it particularly suitable for personalized medicine approaches:
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Development of patient-specific bioconjugates
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Integration with diagnostic and therapeutic (theranostic) platforms
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Targeted delivery of precision medicines to specific disease sites
These applications could significantly enhance treatment outcomes for complex diseases while minimizing adverse effects .
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